ORCHESTRA Trial: Non-Inferior PTH Suppression Efficacy at 7-Fold Lower Daily Dose Range vs. Cinacalcet
In the 52-week, multicenter, randomized, double-blind ORCHESTRA Phase 3 trial comparing evocalcet (n=203) versus cinacalcet (n=201) in East Asian hemodialysis patients with SHPT (baseline iPTH >300 pg/mL), evocalcet demonstrated non-inferior PTH suppression at substantially lower therapeutic doses (1-12 mg/day) compared to cinacalcet (25-100 mg/day) [1]. Mean percentage change in iPTH from baseline was -34.7% for evocalcet versus -30.2% for cinacalcet (between-group difference -4.4%, 95% CI -13.1% to 4.3%, within the predefined 15% non-inferiority margin) [1]. Notably, 67.3% of evocalcet-treated patients achieved ≥30% reduction in iPTH from baseline compared to 58.7% for cinacalcet (between-group difference 8.6%, 95% CI -1.8% to 19.1%) [1].
| Evidence Dimension | PTH suppression efficacy (≥30% iPTH reduction) at 52 weeks |
|---|---|
| Target Compound Data | 67.3% of patients (evocalcet 1-12 mg/day) |
| Comparator Or Baseline | 58.7% of patients (cinacalcet 25-100 mg/day) |
| Quantified Difference | Between-group difference 8.6% (95% CI -1.8% to 19.1%) |
| Conditions | Phase 3 randomized, double-blind, intrapatient dose-adjustment trial; East Asian hemodialysis patients with SHPT; baseline iPTH >300 pg/mL; 52-week treatment duration |
Why This Matters
Procurement for clinical or translational research involving calcimimetics should consider evocalcet‘s ability to achieve equivalent PTH suppression at approximately one-seventh the daily milligram dose of cinacalcet, reflecting superior in vivo potency.
- [1] Ni Z, et al. Comparison of the oral calcimimetics evocalcet and cinacalcet in East Asian patients on hemodialysis with secondary hyperparathyroidism. Kidney Int Rep. 2023;8(11):2294-2306. View Source
